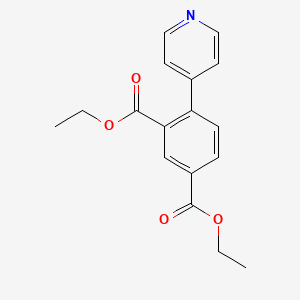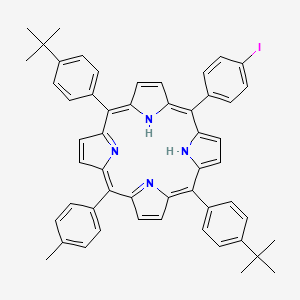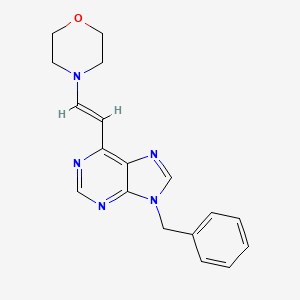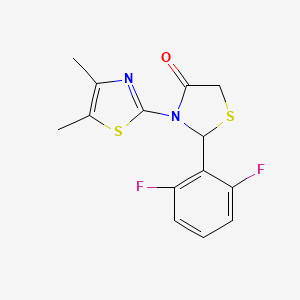![molecular formula C14H8N2S2 B14179040 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline CAS No. 922145-22-0](/img/structure/B14179040.png)
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a fused ring system combining thiophene and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline typically involves the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by cyclization reactions. For example, the palladium (0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and reaction with disodium trithiocarbonate, can yield the desired thienoquinoxaline derivatives . Another method involves the use of microwave-assisted reactions in xylene to achieve the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products
The major products formed from these reactions include various substituted thienoquinoxaline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug design and development due to its unique electronic properties.
Industry: Utilized in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it suitable for use in electronic devices. The presence of the thiophene and quinoxaline moieties allows for extended π-conjugation, which facilitates efficient charge transport and enhances the material’s electronic performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thieno[3,2-b]thiophene: A related compound with applications in semiconductors and optoelectronic devices.
2,3-Di(thiophen-2-yl)quinoxaline:
Uniqueness
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is unique due to its specific fused ring system, which provides a distinct electronic structure and properties. This uniqueness makes it particularly valuable for applications requiring high charge mobility and stability, such as in advanced organic electronic devices.
Propriétés
Numéro CAS |
922145-22-0 |
|---|---|
Formule moléculaire |
C14H8N2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-thiophen-2-ylthieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N2S2/c1-2-5-10-9(4-1)15-11-8-13(18-14(11)16-10)12-6-3-7-17-12/h1-8H |
Clé InChI |
WCDNNBVWPJPKBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)


![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)

![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)

